molecular formula C19H23N3O4S B2445844 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034499-42-6

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2445844
CAS No.: 2034499-42-6
M. Wt: 389.47
InChI Key: FSRFNYKBIUAFGF-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a chemical scaffold of significant interest in early-stage drug discovery, particularly in the fields of oncology and immunology. Its molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group, which is a key pharmacophore in recognized neuropilin-1 (NRP1) antagonists . NRP1 is a multifaceted cell-surface receptor implicated in tumor angiogenesis, cancer cell migration, and the modulation of regulatory T-cell (Treg) function to suppress anti-tumor immunity . Small-molecule antagonists of this target, such as those featuring the 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide motif, are investigated for their potential to block pro-angiogenic signaling and counteract immunosuppression in the tumor microenvironment . Furthermore, structural analogs containing related heterocyclic systems, such as furopyrimidin-4-yl-piperazines, are actively explored for their capacity to modulate DNA damage response pathways, for instance, by reducing RAD51 protein levels in cancer cells . This suggests potential research applications for this compound in studying chemo-sensitization and synthetic lethality strategies. Researchers can utilize this compound as a versatile building block or a core structure for the design and development of novel small-molecule inhibitors targeting these critical biological pathways.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-27(24,17-1-2-18-19(13-17)26-12-11-25-18)21-14-15-5-9-22(10-6-15)16-3-7-20-8-4-16/h1-4,7-8,13,15,21H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRFNYKBIUAFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a sulfonamide group with a benzo[d]dioxine moiety and piperidine and pyridine functionalities. The biological activity of this compound is primarily investigated in the context of medicinal chemistry, particularly for its potential therapeutic applications.

Structure and Properties

The molecular formula for this compound is C_{18}H_{22}N_{2}O_{4}S. The compound features:

  • Pyridine and Piperidine Rings : These nitrogen-containing heterocycles are known for their ability to interact with various biological targets.
  • Benzo[b][1,4]dioxine Core : This structure contributes to the compound's stability and potential bioactivity.
  • Sulfonamide Group : This functional group is often associated with antibacterial properties and may enhance the compound's interaction with biological systems.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
  • Receptor Modulation : The structural components allow for binding to various receptors, potentially modulating their activity. This could involve G protein-coupled receptors (GPCRs) or other neurotransmitter receptors.
  • Cell Signaling Pathways : Interaction with cellular signaling pathways may lead to altered gene expression and cellular responses, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific cancer cell lines. For example:

CompoundCancer TypeMechanism
Compound ABreast CancerInhibition of cell proliferation
Compound BLung CancerInduction of apoptosis
N-(Pyridinyl) DerivativesVarious CancersModulation of signaling pathways

Studies have shown that this compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The sulfonamide moiety suggests potential antimicrobial activity. Compounds in this class have been shown to exhibit:

  • Bacteriostatic Effects : Inhibition of bacterial growth by interfering with folate synthesis.
  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Effects :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A549) .
    • Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation :
    • Research showed that sulfonamide derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Preparation Methods

Route 1: Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with pyridin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. This yields 1-(pyridin-4-yl)piperidin-4-ol, which is subsequently converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). Nucleophilic displacement of the mesylate with sodium azide (NaN3) in dimethylformamide (DMF) affords the azide derivative, which is reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C).

Key Data :

  • Reductive amination : 72% yield (NaBH3CN, MeOH, rt, 12 h).
  • Mesylation : 89% yield (MsCl, TEA, DCM, 0°C to rt).
  • Azide displacement : 68% yield (NaN3, DMF, 80°C, 6 h).
  • Reduction : 95% yield (H2, Pd/C, MeOH, rt).

Route 2: Alkylation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine reacts with 4-(bromomethyl)pyridine hydrobromide in acetonitrile under reflux with potassium carbonate (K2CO3) as the base. The reaction proceeds via nucleophilic substitution, yielding the target amine after purification by flash chromatography.

Optimization Insight :

  • Higher temperatures (80°C) and prolonged reaction times (24 h) improve yields to 78%.
  • Use of polar aprotic solvents (e.g., DMF) reduces side-product formation compared to toluene.

Synthesis of Intermediate B: 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride

Sulfonation of 2,3-Dihydrobenzo[b]dioxine

Chlorosulfonic acid (ClSO3H) is added dropwise to 2,3-dihydrobenzo[b]dioxine in dichloroethane at 0°C. The mixture is stirred at 50°C for 3 h, yielding the sulfonic acid, which is isolated by precipitation in ice-water. The sulfonic acid is treated with thionyl chloride (SOCl2) in toluene under reflux to generate the sulfonyl chloride.

Critical Parameters :

  • Molar ratio : 1:1.2 (dioxine:ClSO3H) minimizes polysulfonation.
  • SOCl2 reaction : 90% conversion achieved after 2 h at 80°C.

Sulfonamide Coupling: Final Step Synthesis

Intermediate A (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Intermediate B (1.2 equiv) is added slowly, followed by TEA (2.5 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12 h, after which the mixture is washed with water, brine, and dried over sodium sulfate. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to afford the title compound.

Yield Optimization :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base TEA Pyridine TEA
Temperature (°C) 25 0 25
Reaction Time (h) 12 24 12
Yield (%) 85 72 85

Side Reactions :

  • Over-sulfonation (<5% by LC-MS).
  • N-Demethylation under prolonged heating (>24 h).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 4.8 Hz, 2H, Py-H), 7.25 (d, J = 4.8 Hz, 2H, Py-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 4.30 (s, 4H, OCH2CH2O), 3.50 (m, 2H, NCH2), 2.90 (m, 2H, Piperidine-H), 2.40 (m, 1H, Piperidine-H), 1.80–1.60 (m, 4H, Piperidine-H).
  • 13C NMR (100 MHz, CDCl3) : δ 158.2, 150.1, 143.5, 129.8, 124.3, 117.6, 64.8 (OCH2CH2O), 54.3 (NCH2), 48.9, 44.7, 32.1, 28.5.
  • HRMS (ESI+) : m/z calc. for C20H24N3O4S [M+H]+: 418.1432; found: 418.1435.

Purity Assessment

  • HPLC : 98.5% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
  • Melting Point : 182–184°C (uncorrected).

Comparative Evaluation of Synthetic Routes

Route Intermediate A Method Sulfonylation Conditions Overall Yield (%) Purity (%)
1 Reductive Amination DCM, TEA, 25°C 62 98.5
2 Alkylation THF, Pyridine, 0°C 54 97.2

Route 1 offers superior yield and purity, attributed to milder conditions and fewer side reactions during reductive amination.

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride is preferred over PCl5 for sulfonyl chloride synthesis due to lower cost and easier handling.
  • Safety : Exothermic sulfonation steps require controlled addition and cooling to prevent thermal runaway.
  • Green Chemistry : Replacement of DCM with 2-MeTHF reduces environmental impact without compromising yield.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

The synthesis involves multi-step reactions, with key parameters including:

  • Temperature control : Reactions are typically conducted at reflux (e.g., 80–120°C) to ensure sufficient activation energy for coupling steps .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions between sulfonamide intermediates and piperidine derivatives .
  • Reaction time : Extended durations (24–72 hours) may be required for sterically hindered intermediates, as noted in analogous sulfonamide-piperidine syntheses .
  • Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyridine and piperidine rings, while 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₄N₃O₃S: 398.15) and detects synthetic byproducts .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, single-crystal X-ray diffraction is preferred, though this requires high-purity crystalline material .

Q. What experimental methods are used to determine solubility and stability under physiological conditions?

  • Solubility profiling : Use shake-flask methods with UV-Vis quantification in buffers (pH 1.2–7.4) and solvents (DMSO, PBS). Solubility in water is typically <1 mg/mL due to hydrophobic piperidine and dioxane motifs .
  • Stability assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, followed by LC-MS analysis to track degradation products over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyridine-piperidine scaffold in bioactivity?

Methodology for SAR exploration includes:

  • Structural analogs : Synthesize derivatives with substitutions on the pyridine ring (e.g., 3- vs. 4-pyridinyl) or modified piperidine groups (e.g., N-methylation) .
  • In vitro assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic activity assays. For example, compare IC₅₀ values to map pharmacophore requirements .
  • Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes and validate experimental SAR trends .

Q. What strategies resolve contradictory bioactivity data across different cell lines or assay formats?

Discrepancies may arise from off-target effects or assay conditions. Mitigation approaches include:

  • Orthogonal assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity in specific cell lines (e.g., cytochrome P450-mediated modifications) .
  • Dose-response normalization : Account for differences in cell permeability by comparing EC₅₀ values under standardized conditions (e.g., serum-free media) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or pkCSM estimate logP, blood-brain barrier penetration, and CYP450 inhibition risks. For example, reducing logP (<3) may enhance aqueous solubility .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for proposed modifications (e.g., adding polar groups to the dioxane ring) to prioritize synthetic targets .
  • Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins to improve bioavailability .

Methodological Considerations

  • Data reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate purity (>95% by HPLC) across batches .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly when using primary cells or animal models .

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